3-chloro-N-(1,2,2-trimethylpropyl)-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
3-chloro-N-(1,2,2-trimethylpropyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of selective inhibitors of the phosphoinositide 3-kinase (PI3K) delta isoform.
Wirkmechanismus
The PI3K delta isoform is primarily expressed in leukocytes, and its inhibition has been shown to reduce inflammation and autoimmune responses. 3-chloro-N-(1,2,2-trimethylpropyl)-1-benzothiophene-2-carboxamide selectively binds to the ATP-binding site of the PI3K delta isoform, inhibiting its activity and downstream signaling pathways. This leads to reduced leukocyte activation and migration, resulting in reduced inflammation and autoimmune responses.
Biochemical and Physiological Effects:
In preclinical studies, this compound has shown promising results in reducing inflammation and autoimmune responses. It has also shown efficacy in inhibiting the growth and proliferation of cancer cells. However, further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(1,2,2-trimethylpropyl)-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for the PI3K delta isoform, which reduces off-target effects. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity and lack of FDA approval for clinical use make it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for the research of 3-chloro-N-(1,2,2-trimethylpropyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its therapeutic potential in the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to develop more efficient synthesis methods to improve its solubility and reduce toxicity. Additionally, more studies are needed to determine its safety and efficacy in humans, which could potentially lead to its clinical use in the future.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cancer, inflammation, and autoimmune disorders. Its selective inhibition of the PI3K delta isoform makes it a potential therapeutic agent with reduced off-target effects. However, further studies are needed to determine its safety and efficacy in humans, and more efficient synthesis methods are needed to improve its solubility and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
The PI3K pathway is involved in various cellular processes, including cell growth, survival, and proliferation. Dysregulation of this pathway has been implicated in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders. 3-chloro-N-(1,2,2-trimethylpropyl)-1-benzothiophene-2-carboxamide has been shown to selectively inhibit the PI3K delta isoform, making it a potential therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-(3,3-dimethylbutan-2-yl)-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c1-9(15(2,3)4)17-14(18)13-12(16)10-7-5-6-8-11(10)19-13/h5-9H,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWAUPJGXDBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.